2-Amino-N,3-diméthylbenzamide

Vue d'ensemble

Description

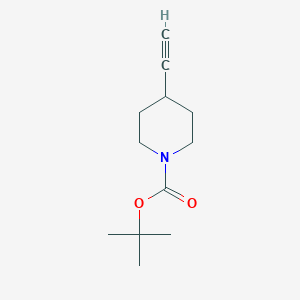

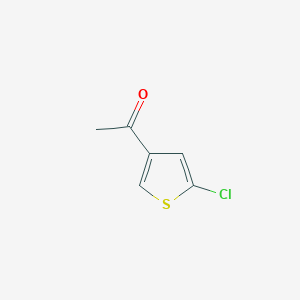

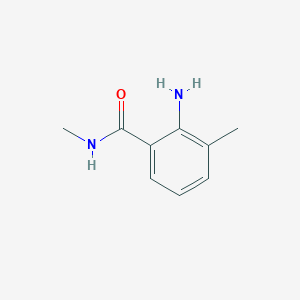

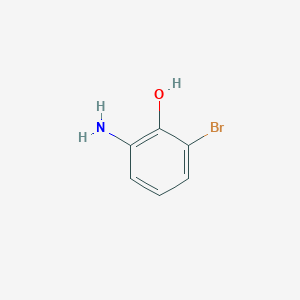

2-Amino-N,3-dimethylbenzamide is an organic compound with the molecular formula C₉H₁₂N₂O. It is an important intermediate in the synthesis of various medicines, agricultural chemicals, and animal drugs . The compound features an amide group attached to a benzene ring, with two methyl groups and an amino group as substituents.

Applications De Recherche Scientifique

2-Amino-N,3-dimethylbenzamide has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

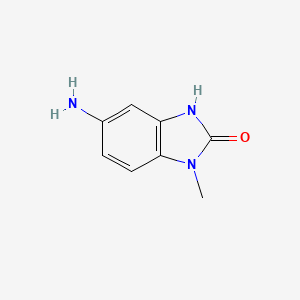

2-Amino-N,3-dimethylbenzamide is primarily used as an intermediate in the synthesis of Chlorantraniliprole , a widely used insecticide . The primary target of Chlorantraniliprole is the insect ryanodine receptor , which plays a crucial role in muscle and nerve function .

Mode of Action

This binding disrupts normal muscle regulation, leading to muscle paralysis and ultimately, the death of the insect .

Biochemical Pathways

calcium release channels in the muscle cells of insects. By binding to the ryanodine receptors, it causes a sustained release of calcium ions, disrupting muscle contraction and leading to paralysis .

Result of Action

Its derivative, chlorantraniliprole, causesmuscle paralysis in insects by disrupting calcium ion channels .

Analyse Biochimique

Biochemical Properties

2-Amino-N,3-dimethylbenzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with heat shock protein 90 (HSP90), where 2-Amino-N,3-dimethylbenzamide acts as an inhibitor . This interaction is crucial as HSP90 is involved in the stabilization and activation of many client proteins, including kinases and transcription factors. By inhibiting HSP90, 2-Amino-N,3-dimethylbenzamide can affect multiple signaling pathways and cellular processes.

Cellular Effects

2-Amino-N,3-dimethylbenzamide has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Amino-N,3-dimethylbenzamide inhibits the degradation of glutathione peroxidase 4 (GPX4), a key enzyme involved in protecting cells from oxidative damage . This inhibition leads to reduced lipid peroxidation and cell death, highlighting its potential therapeutic applications in diseases characterized by oxidative stress.

Molecular Mechanism

The molecular mechanism of 2-Amino-N,3-dimethylbenzamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By inhibiting HSP90, 2-Amino-N,3-dimethylbenzamide prevents the activation of receptor-interacting protein kinase 1 (RIPK1) and mixed lineage kinase domain-like pseudokinase (MLKL), which are key players in necroptosis . Additionally, it stabilizes GPX4, reducing ferroptosis, a form of regulated cell death associated with lipid peroxidation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Amino-N,3-dimethylbenzamide have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that 2-Amino-N,3-dimethylbenzamide can have sustained effects on cellular function, particularly in reducing oxidative stress and preventing cell death .

Dosage Effects in Animal Models

The effects of 2-Amino-N,3-dimethylbenzamide vary with different dosages in animal models. At lower doses, it has been shown to have protective effects against oxidative stress, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

2-Amino-N,3-dimethylbenzamide is involved in several metabolic pathways. It interacts with enzymes such as GPX4 and HSP90, affecting metabolic flux and metabolite levels . The compound’s inhibition of HSP90 also impacts the metabolism of various client proteins, leading to changes in cellular homeostasis and stress responses.

Transport and Distribution

Within cells and tissues, 2-Amino-N,3-dimethylbenzamide is transported and distributed through interactions with transporters and binding proteins. It has been shown to accumulate in specific cellular compartments, influencing its localization and activity . The compound’s distribution is crucial for its therapeutic effects, as it needs to reach target sites to exert its biochemical actions.

Subcellular Localization

The subcellular localization of 2-Amino-N,3-dimethylbenzamide is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and interact with organelles such as the endoplasmic reticulum and mitochondria . These interactions are essential for its function in modulating cellular stress responses and preventing cell death.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N,3-dimethylbenzamide typically involves the following steps:

Aminolysis: The reaction of 3-methyl-2-nitrobenzoate with methylamine in a low alcohol solvent to form 3-methyl-2-nitrobenzamide.

Industrial Production Methods: Industrial production methods for 2-Amino-N,3-dimethylbenzamide often focus on optimizing yield and reducing costs. One such method involves using trifluoroacetyl iodobenzene as a catalyst and magnesium chloride as a chlorine source, reacting the compound in a solvent at temperatures between 25 and 40°C . This method is environmentally friendly and suitable for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N,3-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: Catalyzed by N-hydroxyphthalimide and cobalt acetylacetonate to generate benzoic acid.

Substitution: Chlorination using chlorine gas to form 3,5-dichlorobenzoic acid.

Reduction: Catalytic hydrogenation to reduce nitro groups to amino groups.

Common Reagents and Conditions:

Oxidation: N-hydroxyphthalimide, cobalt acetylacetonate.

Substitution: Chlorine gas.

Reduction: Catalytic hydrogenation.

Major Products:

Oxidation: Benzoic acid.

Substitution: 3,5-dichlorobenzoic acid.

Reduction: 2-amino-3-methyl-5-chlorobenzoic acid.

Comparaison Avec Des Composés Similaires

2-Amino-5-chloro-N,3-dimethylbenzamide: Used in the synthesis of insecticides like chlorantraniliprole and cyantraniliprole.

2-Amino-5-cyano-N,3-dimethylbenzamide: Another derivative used in similar applications.

Uniqueness: 2-Amino-N,3-dimethylbenzamide is unique due to its specific structural features and its role as an intermediate in the synthesis of various important compounds. Its ability to inhibit ferroptosis and its applications in multiple fields highlight its versatility and significance in scientific research and industry.

Propriétés

IUPAC Name |

2-amino-N,3-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-4-3-5-7(8(6)10)9(12)11-2/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOWFVWOCBTBPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588163 | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870997-57-2 | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=870997-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,3-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of 2-amino-N,3-dimethylbenzamide?

A: The crystal structure of 2-amino-N,3-dimethylbenzamide reveals key structural features. The molecule exhibits an intramolecular N—H⋯O hydrogen bond. Additionally, the mean plane of the amide group and the benzene ring are not coplanar, forming a dihedral angle of 33.93° []. This non-planar conformation could have implications for its interactions with other molecules.

Q2: Can 2-amino-N,3-dimethylbenzamide be synthesized electrochemically, and if so, what are the optimal conditions?

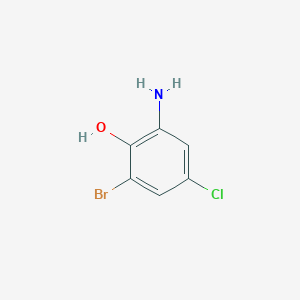

A: Yes, 2-amino-N,3-dimethylbenzamide can be effectively synthesized into 2-amino-5-bromo-N,3-dimethylbenzamide via electrochemical bromination []. This method utilizes a single-chamber electrolytic cell with platinum electrodes (both anode and cathode). Optimal conditions involve dilute sulfuric acid as the supporting electrolyte, 40wt.% hydrobromic acid in water as the bromine source, a current density of 0.4 A, and a reaction voltage between 1.32 - 1.65 V. Under these conditions, a product yield of 97.3% and a current efficiency of 88.3% can be achieved []. This electrochemical approach offers a potentially environmentally friendly alternative to traditional bromination methods.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)